molecular formula C15H22N2O2 B2531062 (3r,5r,7r)-N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide CAS No. 1351642-45-9

(3r,5r,7r)-N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide

Cat. No. B2531062
CAS RN: 1351642-45-9
M. Wt: 262.353
InChI Key: AJKZAFHQPDKICF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives involves multiple steps, including aromatic nucleophilic substitution reactions and hydrolysis. In the case of the adamantane-type cardo dicarboxylic acid (BCAPA), the process begins with 2,2-bis(4-hydroxyphenyl)adamantane reacting with p-fluorobenzonitrile, followed by hydrolysis to introduce the carboxyphenoxy groups . This compound then undergoes direct polycondensation with various diamines under Yamazaki reaction conditions to form a series of new polyamides. These reactions are carefully controlled to achieve moderate to high inherent viscosities, indicating the formation of high-molecular-weight polymers .

Molecular Structure Analysis

Adamantane derivatives are known for their unique cage-like structures, which contribute to their stability and versatility in forming various compounds. The molecular structure of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates adaptability in its hydrogen-bonding subunits, allowing it to conform to different assembling partners. This adaptability is key in forming one-dimensional motifs, such as infinite zig-zag ribbons with perchlorate ions and chains with Cu(II) ions and dicarboxylic acids .

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives is influenced by the functional groups attached to the adamantane core. For instance, the carboxyphenoxy groups in BCAPA allow for the formation of polyamides through polycondensation reactions with diamines . Similarly, the pyrid-2-ylamino carbonyl groups in 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane facilitate the formation of complexes with a variety of assembling partners, including metal ions and dicarboxylic acids, leading to the generation of one-dimensional structures .

Physical and Chemical Properties Analysis

The physical properties of adamantane derivatives are characterized by their solubility in polar and less polar solvents, which is a desirable trait for processing and application purposes. The polyamides derived from BCAPA are soluble in a range of solvents, from N-methyl-2-pyrrolidinone to tetrahydrofuran . These materials also exhibit high tensile strength and modulus, as well as high glass transition temperatures and thermal stability, with 10% weight loss temperatures ranging from 450–507°C in nitrogen and 481–516°C in air atmosphere . These properties make adamantane derivatives suitable for high-performance applications.

Scientific Research Applications

Synthesis and Structural Characterization

Research on adamantane derivatives, including (3r,5r,7r)-N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide, focuses on their synthesis and structural characterization. For instance, studies have synthesized adamantane-based compounds to explore their structural properties and potential applications. The synthesis processes often involve the condensation of adamantane-1-carbohydrazide with appropriate heterocyclic aldehydes, followed by chemical and structural characterization using various spectroscopic techniques (Al-Wahaibi et al., 2020). Similarly, polyamides and polyimides incorporating adamantyl groups have been synthesized, highlighting the material properties such as solubility, tensile strength, and thermal stability (Chern et al., 1998).

Antimicrobial and Antifungal Activities

Adamantane derivatives are investigated for their potential antimicrobial and antifungal activities. Novel adamantane-based compounds, synthesized through various chemical reactions, have shown potent antibacterial activity against a range of bacterial strains and moderate antifungal activity against pathogenic fungi like Candida albicans (Al-Wahaibi et al., 2020). This research highlights the potential of adamantane derivatives in developing new antimicrobial agents.

Material Science Applications

Adamantane and its derivatives are also utilized in material science for the development of new polymers with unique properties. Research has led to the creation of polyamides and polyimides that incorporate adamantyl groups, demonstrating enhanced material properties such as high glass transition temperatures, tensile strength, and thermal stability. These materials have potential applications in various industries, including electronics and aerospace, due to their low dielectric constants and high thermal stability (Chern et al., 1998; Liaw et al., 2001).

Drug Design and Pharmacological Studies

While direct studies on this compound specifically are not provided, adamantane derivatives are widely researched in drug design and pharmacology. For example, adamantane-based compounds have been synthesized for their potential as 5-HT2 receptor antagonists, showing efficacy in vitro and in vivo (Fujio et al., 2000). These studies underline the versatility of adamantane derivatives in medicinal chemistry, offering a foundation for further exploration into their pharmacological applications.

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-13-4-12(8-16-13)17-14(19)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKZAFHQPDKICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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